molecular formula C8H9NO B575532 3-Cyclopropylpyridine 1-oxide CAS No. 188918-73-2

3-Cyclopropylpyridine 1-oxide

Cat. No.: B575532
CAS No.: 188918-73-2
M. Wt: 135.166
InChI Key: LBZYCFVOGHXGIT-UHFFFAOYSA-N
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Description

3-Cyclopropylpyridine 1-oxide is a valuable chemical building block in advanced organic synthesis and pharmaceutical research. The core of its research value lies in the synergistic combination of its pyridine N-oxide and cyclopropyl functional groups. Pyridine N-oxides are pivotal intermediates in the synthesis of more complex heterocyclic systems, serving as versatile precursors for functionalization and metal complexation. The cyclopropyl substituent is of particular interest due to its unique electronic properties; it acts as a powerful electron donor through σ-hyperconjugation, which can profoundly stabilize adjacent carbocation centers or influence the electron density and reaction pathways of conjugated systems . This makes the compound a promising scaffold in medicinal chemistry, especially in the development of novel antitumor agents. Analogous compounds featuring a cyclopropyl group attached to an N-oxide heterocycle, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-dioxide, have been extensively studied as potent bioreductive drug candidates that selectively target the hypoxic (low-oxygen) cells found in solid tumors . The presence of the cyclopropyl group in such structures is known to significantly influence the reaction pathways of key radical intermediates generated during bioactivation . Consequently, this compound serves as a critical precursor for researchers exploring new chemical spaces in hypoxia-selective cytotoxins, mechanism-based enzyme inhibitors, and other bioactive molecules where fine-tuning electronic properties is essential.

Properties

CAS No.

188918-73-2

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

3-cyclopropyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H9NO/c10-9-5-1-2-8(6-9)7-3-4-7/h1-2,5-7H,3-4H2

InChI Key

LBZYCFVOGHXGIT-UHFFFAOYSA-N

SMILES

C1CC1C2=C[N+](=CC=C2)[O-]

Synonyms

Pyridine, 3-cyclopropyl-, 1-oxide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in 4-nitro derivatives increases electrophilicity, while cyclopropyl groups introduce steric effects and moderate electron withdrawal.
  • Reactivity : Hydroxymethyl-substituted N-oxides undergo cyanide-mediated rearrangements to form nitriles , whereas nitro-substituted derivatives are more prone to hazardous decomposition .

Research Findings and Data

Table 1: Comparative Reactivity of Pyridine 1-Oxides

Compound Reaction with Methyl Fluorosulfonate/KCN Key Product Reference
3-Hydroxymethylpyridine 1-oxide Yes 2,6-Dicyano-3-methylpyridine
4-Nitro-pyridine 1-oxide Not reported N/A
This compound Hypothesized Potential dicyano derivatives

Mechanistic Note: The reaction of pyridine 1-oxides with methyl fluorosulfonate generates 1-alkoxypyridinium salts, which react with cyanide to form nitriles. Steric effects from the cyclopropyl group may alter this pathway .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3-Cyclopropylpyridine 1-oxide, and how should they be applied?

  • Methodological Answer :

  • FT-IR : Identify functional groups such as the N-oxide moiety (O–N–O stretch near 1250–1350 cm⁻¹) and cyclopropyl C–H vibrations (2800–3100 cm⁻¹). Compare experimental data with Density Functional Theory (DFT) simulations to validate assignments .
  • NMR : Use ¹H and ¹³C NMR to resolve cyclopropyl protons (δ 0.5–2.0 ppm) and pyridine ring protons (δ 7.0–9.0 ppm). 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and substituent positions .
  • UV-Vis : Assess electronic transitions (e.g., π→π* or n→π*) to infer conjugation effects from the cyclopropyl group .
  • Table :
TechniqueTarget FeaturesKey Parameters
FT-IRN-oxide, C–H stretches1250–1350 cm⁻¹ (O–N–O), 2800–3100 cm⁻¹ (C–H)
¹H NMRCyclopropyl protonsδ 0.5–2.0 ppm (multiplet splitting)

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Peroxide Risk : Classify as a peroxide-forming compound. Test for peroxides quarterly using iodide/iodine detection strips. Store under inert gas (N₂/Ar) at 2–8°C .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer :

  • Oxidation of Pyridine : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 12–24 hrs). Monitor reaction progress via TLC (Rf shift) .
  • Cyclopropanation : React 3-bromopyridine 1-oxide with cyclopropylboronic acid via Suzuki-Miyaura coupling (Pd catalyst, base, 80°C). Purify via column chromatography (SiO₂, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) data for this compound be resolved?

  • Methodological Answer :

  • Basis Set Optimization : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to improve accuracy for N-oxide and cyclopropyl groups .
  • Solvent Effects : Include solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR/UV conditions .
  • Vibrational Analysis : Compare experimental FT-IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98) to adjust for anharmonicity .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40–60°C for 7–14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Measure mass loss under N₂ atmosphere (10°C/min) to identify decomposition thresholds (>150°C) .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS .

Q. How can researchers design in vivo models to study the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dosing Strategy : Use pharmacokinetic profiling (e.g., oral vs. intravenous in rats) to determine bioavailability. Adjust doses based on logP (predicted ~1.5–2.0) .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .
  • Mechanistic Studies : Employ radiolabeled analogs (³H/¹⁴C) to track metabolite distribution in tissues via autoradiography .

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